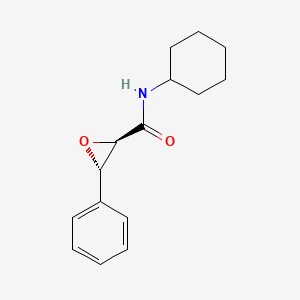
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is a chiral compound with a unique three-membered epoxide ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation reactions using stable and commercially available peroxy acids. The process requires careful control of reaction conditions to ensure high yield and purity of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the epoxide ring.
Major Products
Oxidation: The major products are often diols or ketones.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used but can include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-tartaric acid: Another chiral compound with similar stereochemistry.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties
Uniqueness
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is unique due to its specific epoxide ring structure and the presence of both cyclohexyl and phenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2,(H,16,17)/t13-,14-/m1/s1 |
InChI-Schlüssel |
ZZWHZXCGXKWMNB-ZIAGYGMSSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


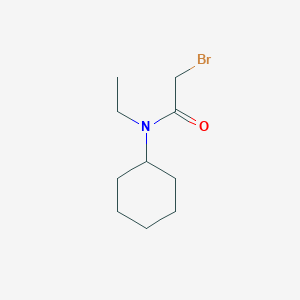
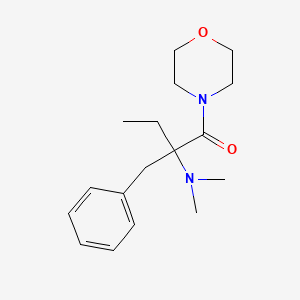
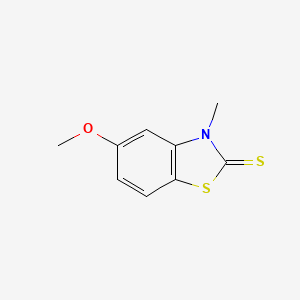
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)


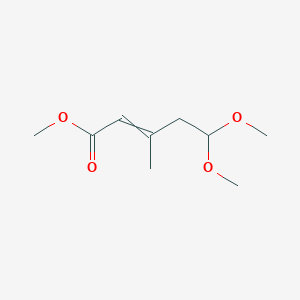
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)

![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
